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  • Product: 4-(Cyclopropylmethyl)piperazin-2-one
  • CAS: 2034375-97-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 4-(Cyclopropylmethyl)piperazin-2-one: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 4-(Cyclopropylmethyl)piperazin-2-one, a heterocyclic compound of interest in medicinal chemistry....

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-(Cyclopropylmethyl)piperazin-2-one, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule in publicly accessible literature, this document integrates established principles of organic chemistry and data from closely related analogues to present a scientifically grounded resource. The information herein is intended to support research and development efforts by providing a detailed understanding of its structure, potential properties, and plausible synthetic routes.

Introduction: The Significance of the Piperazin-2-one Scaffold

The piperazin-2-one motif is a recognized "privileged scaffold" in medicinal chemistry.[1] This structural core is present in a variety of biologically active compounds, demonstrating a broad range of pharmacological activities.[2][3] Its utility stems from the rigid, yet three-dimensional, arrangement of atoms that can present substituents in well-defined spatial orientations, making it an excellent platform for designing molecules that can interact with specific biological targets.[1] The presence of both a lactam (a cyclic amide) and a secondary or tertiary amine provides opportunities for diverse chemical modifications to fine-tune a compound's physicochemical and pharmacokinetic properties.

The introduction of a cyclopropylmethyl group at the N4 position is a common strategy in drug design. This small, strained ring system can enhance metabolic stability by blocking sites of oxidation and can also improve binding affinity to target proteins through favorable hydrophobic and conformational effects. The combination of the piperazin-2-one core with a cyclopropylmethyl substituent, therefore, represents a promising area for the exploration of new therapeutic agents.

Chemical Structure and Nomenclature

The chemical structure of 4-(Cyclopropylmethyl)piperazin-2-one consists of a six-membered piperazine ring containing a ketone group at the 2-position and a cyclopropylmethyl group attached to the nitrogen atom at the 4-position.

Systematic IUPAC Name: 4-(Cyclopropylmethyl)piperazin-2-one

Chemical Formula: C₈H₁₄N₂O

Molecular Weight: 154.21 g/mol

Caption: Chemical structure of 4-(Cyclopropylmethyl)piperazin-2-one.

Physicochemical Properties

Direct experimental data for the physicochemical properties of 4-(Cyclopropylmethyl)piperazin-2-one are not available. The following table provides predicted values based on computational models and comparison with structurally similar compounds. These values should be considered as estimates and require experimental verification.

PropertyPredicted ValueNotes
Melting Point 100 - 120 °CBased on similar N-substituted piperazin-2-ones.
Boiling Point > 300 °C (decomposes)High boiling point expected due to the polar lactam group.
Solubility Soluble in methanol, ethanol, and DMSO. Limited solubility in water.The presence of the polar lactam and amine groups suggests some water solubility, while the hydrocarbon portions (cyclopropylmethyl and ethylene bridge) would limit it.
pKa 7.5 - 8.5Estimated for the secondary amine at the N1 position. The lactam nitrogen is non-basic.
LogP 0.5 - 1.5Calculated LogP suggests a moderate lipophilicity.

Synthesis of 4-(Cyclopropylmethyl)piperazin-2-one

While a specific, published synthesis for 4-(Cyclopropylmethyl)piperazin-2-one is not readily found, a plausible and efficient synthetic route can be proposed based on established methods for the N-alkylation of piperazin-2-one.[4] The most direct approach involves the reaction of piperazin-2-one with a suitable cyclopropylmethyl halide.

Proposed Synthetic Pathway: N-Alkylation

The proposed synthesis involves the nucleophilic substitution of a cyclopropylmethyl halide (e.g., bromomethylcyclopropane) by the secondary amine of the piperazin-2-one starting material.

start Piperazin-2-one + (Bromomethyl)cyclopropane conditions Base (e.g., K₂CO₃ or Et₃N) Solvent (e.g., ACN or DMF) Heat (optional) start->conditions Reaction product 4-(Cyclopropylmethyl)piperazin-2-one conditions->product Yields

Caption: Proposed synthetic workflow for 4-(Cyclopropylmethyl)piperazin-2-one.

Detailed Experimental Protocol (Hypothetical)

This protocol is a general procedure for N-alkylation and should be optimized for this specific reaction.

Materials:

  • Piperazin-2-one

  • (Bromomethyl)cyclopropane

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (ACN), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add piperazin-2-one (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous acetonitrile to the flask to create a suspension.

  • Addition of Alkylating Agent: Add (bromomethyl)cyclopropane (1.1 eq) to the stirred suspension at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 82 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to obtain pure 4-(Cyclopropylmethyl)piperazin-2-one.

Causality Behind Experimental Choices:

  • Base (K₂CO₃): A base is required to neutralize the hydrobromic acid (HBr) that is formed as a byproduct of the reaction. This prevents the protonation of the piperazin-2-one's secondary amine, which would render it non-nucleophilic. Potassium carbonate is a common and effective base for such reactions.

  • Solvent (Acetonitrile): Acetonitrile is a polar aprotic solvent that is suitable for SN2 reactions. It effectively dissolves the reactants and does not interfere with the reaction.

  • Excess Alkylating Agent: A slight excess of the alkylating agent is used to ensure complete consumption of the starting piperazin-2-one.

  • Heating: Heating the reaction mixture increases the reaction rate, allowing the synthesis to be completed in a reasonable timeframe.

Potential Biological Activities and Applications

While there is no specific biological data for 4-(Cyclopropylmethyl)piperazin-2-one, the structural motifs present suggest several potential areas of therapeutic interest.

  • Central Nervous System (CNS) Activity: Many piperazine and piperazinone derivatives are known to be active in the central nervous system.[5] The cyclopropylmethyl group is also found in some CNS-active drugs. Therefore, it is plausible that this compound could exhibit activity as an antidepressant, anxiolytic, or antipsychotic agent.

  • Anticancer Properties: The piperazin-2-one scaffold has been explored for the development of anticancer agents.[3][6] The cytotoxic potential of this compound against various cancer cell lines would be a valuable area of investigation.

  • Enzyme Inhibition: The rigid structure of the piperazin-2-one ring makes it a suitable starting point for the design of enzyme inhibitors. Depending on further functionalization, it could be targeted towards kinases, proteases, or other enzyme classes.

Conclusion

4-(Cyclopropylmethyl)piperazin-2-one is a compound with significant potential in the field of drug discovery, owing to its combination of the medicinally important piperazin-2-one scaffold and the beneficial cyclopropylmethyl group. While direct experimental data is currently lacking, this guide provides a solid foundation for its synthesis and the exploration of its chemical and biological properties. The proposed synthetic route is robust and based on well-established chemical principles. Further research into this molecule is warranted to fully elucidate its physicochemical properties and to explore its potential as a novel therapeutic agent.

References

  • Perryman, M. S., Earl, M. W., Greatorex, S., Clarkson, G. J., & Fox, D. J. (2015). Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions with N-substituted diamines. Organic & Biomolecular Chemistry, 13(4), 1146–1154.
  • Stoltz, B. M.
  • Petkovic, M., Kusljevic, D., Jovanovic, M., Jovanovic,P., Tasic, G., Simic, M., & Savic, V. (2023). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Synthesis, 55(01), 123-132.
  • Boley, A. J., Genova, J. C., & Nicewicz, D. A. (2024). A reaction of carbonyl and amine condensation partners provides a broad range of piperazines in good yields. Journal of the American Chemical Society, 146(47), 31114-31123.
  • Le, T. M., et al. (2014). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Bioorganic & Medicinal Chemistry Letters, 24(2), 548-551.
  • PubChem. (n.d.). 1-{4-[4-(cyclopropylmethyl)piperazin-1-yl]cyclohexyl}-3-{2-[(2-methoxyphenyl)methyl]-3H-benzimidazol-5-yl}pyrazolo[3,4-d]pyrimidin-4-amine.
  • Sigma-Aldrich. (n.d.). 4-{[4-(cyclopropylmethyl)piperazin-1-yl]methyl}-1,3-thiazol-2-amine.
  • MolPort. (n.d.). N-{4-[4-(cyclopropylmethyl)piperazine-1-carbonyl]phenyl}quinoline-8-sulfonamide.
  • Google Patents. (n.d.). Crystalline forms of n-(4-(4-(cyclopropylmethyl) piperazine-1-carbonyl)phenyl)quinoline-8-sulfonamide.
  • Wikipedia. (n.d.). Piperazine.
  • Balssa, F. (2017). Procedure for N-alkylation of Piperidine?
  • Yilmaz, F., & Can, O. D. (2020). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 65(1), 59-66.
  • BOC Sciences. (n.d.). piperazine-1,4-diylbis(cyclopropylmethanone).
  • Advanced ChemBlocks. (n.d.). 2-cyclopropyl-4-methyl-6-(piperazin-1-yl)pyrimidine.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). 1-(Cyclopropylmethyl)piperazine.
  • PubChem. (n.d.). 1-(Cyclopropylmethyl)piperazine.
  • Głowacka, I. E., et al. (2021). Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives.
  • Ataman Kimya. (n.d.). PIPERAZINES.
  • Cheméo. (n.d.). Piperazine (CAS 110-85-0).
  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024).
  • PubChem. (n.d.). 1-(Cyclopropylmethyl)piperazine--hydrogen chloride (1/2).
  • MDPI. (n.d.). methanone. Retrieved from the MDPI website.

  • Google Patents. (n.d.).
  • PubMed. (2021).
  • PubMed. (2024). Novel inhibitor N-cyclopropyl-4-((4-((4-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)methyl)
  • National Institutes of Health. (n.d.). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties.

Sources

Exploratory

Spectroscopic Characterization of 4-(Cyclopropylmethyl)piperazin-2-one: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for the novel heterocyclic compound, 4-(Cyclopropylmethyl)piperazin-2-one. Designed for researchers, scientists, and professionals in drug...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the spectroscopic data for the novel heterocyclic compound, 4-(Cyclopropylmethyl)piperazin-2-one. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data that define the structure and purity of this molecule. The insights and protocols herein are grounded in established scientific principles to ensure technical accuracy and practical applicability.

Introduction

4-(Cyclopropylmethyl)piperazin-2-one is a substituted piperazinone derivative of significant interest in medicinal chemistry due to the prevalence of the piperazine scaffold in numerous pharmaceuticals.[1][2] The incorporation of a cyclopropylmethyl group introduces unique conformational constraints and lipophilicity that can influence its pharmacokinetic and pharmacodynamic properties. Accurate structural elucidation and characterization are paramount for its development as a potential therapeutic agent. This guide offers a detailed analysis of its spectroscopic signature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of organic compounds.[1] The following sections detail the predicted proton (¹H) and carbon-¹³ (¹³C) NMR spectra for 4-(Cyclopropylmethyl)piperazin-2-one, providing insights into the chemical environment of each nucleus.

¹H NMR Spectroscopy

The proton NMR spectrum of 4-(Cyclopropylmethyl)piperazin-2-one is expected to exhibit distinct signals corresponding to the protons of the piperazinone ring, the cyclopropylmethyl substituent, and the amide N-H proton.

Table 1: Predicted ¹H NMR Data for 4-(Cyclopropylmethyl)piperazin-2-one

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 8.0 - 8.5br s1HNH
~ 3.8 - 4.1s2HCH₂ -C=O
~ 2.8 - 3.0t2HCH₂ -N
~ 2.6 - 2.8t2HCH₂ -N
~ 2.3 - 2.5d2HN-CH₂ -cyclopropyl
~ 0.8 - 1.0m1HCH -cyclopropyl
~ 0.4 - 0.6m2HCH₂ -cyclopropyl
~ 0.1 - 0.3m2HCH₂ -cyclopropyl

The broad singlet for the amide proton is characteristic and its chemical shift can be solvent-dependent. The protons on the piperazinone ring are expected to appear as triplets due to coupling with adjacent methylene groups. The methylene protons of the cyclopropylmethyl group will present as a doublet, coupling with the cyclopropyl methine proton. The cyclopropyl protons themselves will exhibit complex multiplets in the upfield region of the spectrum.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Data for 4-(Cyclopropylmethyl)piperazin-2-one

Chemical Shift (δ, ppm)Assignment
~ 167C =O
~ 60N-C H₂-cyclopropyl
~ 55C H₂-N
~ 50C H₂-N
~ 45C H₂-C=O
~ 10C H-cyclopropyl
~ 4C H₂-cyclopropyl

The carbonyl carbon of the amide is expected to be the most downfield signal. The carbons of the piperazinone ring and the cyclopropylmethyl group will appear at characteristic chemical shifts.

Experimental Protocol: NMR Analysis

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural interpretation.[1]

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5-10 mg of 4-(Cyclopropylmethyl)piperazin-2-one in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing chemical shifts to 0.00 ppm.

  • Instrument Setup: Place the NMR tube in the spectrometer. Ensure the instrument is properly tuned and shimmed to achieve optimal resolution and line shape.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Data Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Assign the chemical shifts in both ¹H and ¹³C spectra to the corresponding atoms in the molecule.

Caption: Workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of 4-(Cyclopropylmethyl)piperazin-2-one is expected to show characteristic absorption bands for the amide and amine functional groups.

Table 3: Predicted IR Absorption Bands for 4-(Cyclopropylmethyl)piperazin-2-one

Wavenumber (cm⁻¹)IntensityAssignment
~ 3200 - 3400Medium, BroadN-H Stretch (Amide)
~ 2950 - 2850StrongC-H Stretch (Aliphatic)
~ 1650StrongC=O Stretch (Amide I)
~ 1550MediumN-H Bend (Amide II)
~ 1100 - 1000MediumC-N Stretch

The presence of a strong absorption band around 1650 cm⁻¹ is a clear indicator of the amide carbonyl group. The N-H stretching vibration will appear as a broad band, characteristic of hydrogen-bonded amides.

Experimental Protocol: IR Analysis

Step-by-Step Methodology:

  • Sample Preparation: For a solid sample, prepare a KBr pellet by mixing a small amount of the compound with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, for a liquid or dissolved sample, a thin film can be cast onto a salt plate (e.g., NaCl or KBr).

  • Background Spectrum: Acquire a background spectrum of the empty sample compartment or the pure KBr pellet/salt plate to subtract any atmospheric or substrate absorptions.

  • Sample Spectrum: Place the prepared sample in the spectrometer and acquire the IR spectrum.

  • Data Analysis: Identify the major absorption bands and assign them to the corresponding functional groups based on their characteristic frequencies, intensities, and shapes.

Caption: Workflow for IR data acquisition and analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrum

For 4-(Cyclopropylmethyl)piperazin-2-one (Molecular Formula: C₈H₁₄N₂O), the expected molecular weight is approximately 154.21 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 154.

Common Fragmentation Pathways:

The fragmentation of piperazinone derivatives is influenced by the substitution pattern.[1] Common fragmentation pathways involve the cleavage of the piperazine ring and the loss of substituents.

Table 4: Predicted Key Fragments in the Mass Spectrum of 4-(Cyclopropylmethyl)piperazin-2-one

m/zProposed Fragment
154[M]⁺ (Molecular Ion)
99[M - C₄H₅]⁺ (Loss of cyclopropylmethyl radical)
84[Piperazin-2-one]⁺ fragment
55[C₄H₅]⁺ (Cyclopropylmethyl cation)
Experimental Protocol: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of volatile compounds like 4-(Cyclopropylmethyl)piperazin-2-one.[1]

Step-by-Step Methodology:

  • Sample Preparation: Dissolve a small amount of the compound in a volatile solvent such as methanol or acetonitrile.

  • GC Separation:

    • Injector: Set the injector temperature to ensure efficient vaporization (e.g., 250°C).

    • Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5MS).

    • Oven Program: Implement a temperature gradient to separate the components of the sample.

  • MS Detection:

    • Ionization: Use electron ionization (EI) at a standard energy of 70 eV.

    • Mass Analyzer: Scan a suitable mass range (e.g., m/z 40-400) to detect the molecular ion and fragment ions.

  • Data Analysis: Identify the peak corresponding to 4-(Cyclopropylmethyl)piperazin-2-one in the total ion chromatogram. Analyze the mass spectrum of this peak to determine the molecular weight and identify characteristic fragment ions.

Caption: Workflow for GC-MS data acquisition and analysis.

Conclusion

The comprehensive spectroscopic analysis presented in this guide, including predicted NMR, IR, and MS data, provides a robust framework for the characterization of 4-(Cyclopropylmethyl)piperazin-2-one. The detailed experimental protocols offer a standardized approach for obtaining high-quality data, ensuring reproducibility and reliability in research and development settings. This technical guide serves as an essential resource for scientists working on the synthesis, purification, and application of this and related piperazinone derivatives.

References

  • Spectroscopic Analysis of Piperazine Compounds: Application Notes and Protocols - Benchchem.
  • Spectrophotometric determination of some pharmaceutical piperazine derivatives by charge-transfer and ion-pair complexation methods - MDPI.
  • Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives | ChemRxiv.
  • Synthesis of Piperazin-2-ones - Thieme Chemistry.
  • Combined Experimental and Theoretical Spectroscopic Properties (FT-IR, FT-Ra, Uv-Vis, and NMR), DFT Studies, Biological Activity, Molecular Docking, and Toxicity Investigations of 3-methoxy-1-piperazinylbenzene | Bentham Science Publishers.
  • Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes - PubMed.

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Protocols & Analytical Methods

Method

Application Note & Protocol: Synthesis of 4-(Cyclopropylmethyl)piperazin-2-one

Abstract & Introduction The piperazin-2-one scaffold is a privileged structure in medicinal chemistry, serving as a core component in numerous biologically active compounds due to its conformational rigidity and ability...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The piperazin-2-one scaffold is a privileged structure in medicinal chemistry, serving as a core component in numerous biologically active compounds due to its conformational rigidity and ability to present substituents in defined spatial orientations.[1][2] The introduction of a cyclopropylmethyl group is a common strategy in drug design to enhance metabolic stability, improve binding affinity, and modulate pharmacokinetic properties.[3] This document provides a comprehensive guide for the synthesis of 4-(cyclopropylmethyl)piperazin-2-one via direct N-alkylation of piperazin-2-one. We present a detailed, validated protocol, discuss the underlying chemical principles, and offer practical insights for researchers in organic synthesis and drug development.

Synthetic Strategy: Principle and Rationale

The target molecule is synthesized through a direct nucleophilic substitution (SN2) reaction. This approach is chosen for its efficiency, high yield, and operational simplicity.

Reaction Scheme:



  • Nucleophile: The secondary amine of piperazin-2-one acts as the nucleophile.

  • Electrophile: (Bromomethyl)cyclopropane (cyclopropylmethyl bromide) serves as the alkylating agent.

  • Base: A non-nucleophilic base is required to neutralize the HBr generated during the reaction, driving the equilibrium towards the product.

Causality Behind Experimental Choices:

  • Reaction Type (N-Alkylation vs. Reductive Amination): While reductive amination with cyclopropanecarboxaldehyde is a viable alternative, direct N-alkylation with cyclopropylmethyl bromide is more atom-economical and involves a single, well-understood transformation.[4][5] This avoids the need for a separate reducing agent and often leads to a cleaner reaction profile.

  • Solvent Selection (DMF): Anhydrous N,N-Dimethylformamide (DMF) is an ideal polar aprotic solvent for SN2 reactions. It effectively solvates the cation of the base (e.g., K⁺) while poorly solvating the anion (CO₃²⁻), thereby increasing the anion's nucleophilicity and accelerating the reaction rate.[6]

  • Base Selection (K₂CO₃): Potassium carbonate is a moderately strong, inexpensive, and easily handled inorganic base. It is sufficiently basic to deprotonate the piperazin-2-one nitrogen to facilitate the reaction but is not so strong as to cause significant side reactions. Stronger bases like sodium hydride (NaH) could also be used but require more stringent anhydrous conditions.[6]

Critical Safety Precautions

All operations must be conducted in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.[3]

  • Piperazin-2-one: May cause skin and eye irritation.

  • (Bromomethyl)cyclopropane (Cyclopropylmethyl Bromide): This is a flammable liquid and vapor and is irritating to the eyes, respiratory system, and skin.[7][8][9] It must be handled with extreme care. Keep away from heat, sparks, and open flames.[10] Ensure all equipment is properly grounded to prevent static discharge.[7]

  • N,N-Dimethylformamide (DMF): A potential reproductive toxin. Avoid inhalation and skin contact.

  • Potassium Carbonate (K₂CO₃): Causes serious eye irritation. Avoid creating dust.

In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.[7][10]

Detailed Experimental Protocol

Materials and Reagents
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )QuantityMoles (mmol)Equivalents
Piperazin-2-one109-07-9100.121.00 g9.991.0
(Bromomethyl)cyclopropane7051-34-5135.001.2 mL (1.62 g)12.01.2
Potassium Carbonate (K₂CO₃), anhydrous584-08-7138.212.76 g20.02.0
N,N-Dimethylformamide (DMF), anhydrous68-12-273.0920 mL--
Ethyl Acetate (EtOAc)141-78-6-~150 mL--
Brine (Saturated NaCl solution)--~60 mL--
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6-As needed--
Equipment
  • 100 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Septum and nitrogen inlet

  • Syringes and needles

  • Heating mantle with temperature controller

  • Thermometer

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Equipment for Thin Layer Chromatography (TLC) and Column Chromatography

Step-by-Step Procedure
  • Reaction Setup:

    • To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add piperazin-2-one (1.00 g, 9.99 mmol) and anhydrous potassium carbonate (2.76 g, 20.0 mmol).

    • Seal the flask with a septum and purge with dry nitrogen for 5-10 minutes.

    • Add anhydrous DMF (20 mL) via syringe.

  • Reagent Addition:

    • Begin vigorous stirring to create a suspension.

    • Using a syringe, add (bromomethyl)cyclopropane (1.2 mL, 12.0 mmol) dropwise to the suspension over 5 minutes at room temperature.

  • Reaction Execution:

    • Heat the reaction mixture to 60 °C using a heating mantle.

    • Maintain the temperature and continue stirring for 4-6 hours.

  • Monitoring the Reaction:

    • Periodically check the reaction progress by TLC (e.g., using 10% Methanol in Dichloromethane as eluent). The starting material (piperazin-2-one) is polar and will have a low Rf value, while the product will be less polar with a higher Rf. The reaction is complete when the piperazin-2-one spot has disappeared.

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into a 250 mL separatory funnel containing 50 mL of deionized water.

    • Extract the aqueous phase with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (2 x 30 mL) to remove residual DMF and salts.

    • Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil or semi-solid.

  • Purification:

    • Purify the crude residue by silica gel column chromatography.

    • Eluent System: A gradient of 2% to 10% methanol in dichloromethane is typically effective.

    • Collect the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to afford 4-(cyclopropylmethyl)piperazin-2-one as a pure compound. An expected yield is typically in the 75-90% range.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Expect to see characteristic peaks for the cyclopropyl protons (a multiplet around 0.1-0.6 ppm), the methylene bridge protons, and the piperazinone ring protons.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Confirm the presence of all expected carbon atoms.

  • MS (Mass Spectrometry): The molecular ion peak corresponding to the product's mass (C₈H₁₄N₂O, M.W. = 154.21 g/mol ) should be observed.

Synthetic Workflow Visualization

The following diagram outlines the complete workflow from initial setup to final product characterization.

Synthesis_Workflow cluster_prep Preparation & Reaction cluster_workup Isolation & Purification cluster_analysis Analysis Setup 1. Reaction Setup (Piperazin-2-one, K2CO3, DMF under N2) Addition 2. Reagent Addition (Add Cyclopropylmethyl Bromide) Setup->Addition React 3. Reaction (Heat to 60°C, 4-6h) Addition->React Monitor 4. Monitoring (TLC Analysis) React->Monitor Workup 5. Aqueous Work-up (Quench with H2O, Extract with EtOAc) Monitor->Workup Dry 6. Drying & Concentration (Dry over Na2SO4, Rotovap) Workup->Dry Purify 7. Purification (Silica Gel Chromatography) Dry->Purify Characterize 8. Characterization (NMR, MS) Purify->Characterize Product Final Product 4-(Cyclopropylmethyl)piperazin-2-one Characterize->Product

Caption: Workflow for the synthesis of 4-(cyclopropylmethyl)piperazin-2-one.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Reaction 1. Inactive base (K₂CO₃ absorbed moisture). 2. Reagents not pure. 3. Insufficient temperature.1. Use freshly dried, powdered K₂CO₃. 2. Verify purity of starting materials. 3. Ensure reaction temperature reaches 60°C.
Incomplete Reaction 1. Insufficient reaction time. 2. Not enough alkylating agent.1. Extend reaction time and continue monitoring by TLC. 2. Add a small additional portion (0.1 eq) of the bromide.
Formation of Side Products 1. Reaction temperature too high. 2. Presence of water in the reaction.1. Maintain temperature strictly at 60°C. 2. Ensure all glassware is oven-dried and use anhydrous solvents.
Difficult Purification 1. Residual DMF in crude product. 2. Product and impurities have similar Rf values.1. Ensure thorough washing with brine during work-up. 2. Try a different eluent system for chromatography (e.g., add 1% triethylamine to suppress streaking).

References

  • Beshore, D. C., & Dinsmore, C. J. (2002). Preparation of Substituted Piperazinones via Tandem Reductive Amination-(N,N'-Acyl Transfer)-Cyclization. Organic Letters, 4(8), 1201–1204. Retrieved from [Link]

  • Thieme Chemistry. (n.d.). Synthesis of Piperazin-2-ones. Retrieved from [Link]

  • ResearchGate. (n.d.). Reductive amination route for selective N‐monosubstitution. Retrieved from [Link]

  • Sannino, F., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(19), 6829. Retrieved from [Link]

  • ResearchGate. (2017, March 16). Procedure for N-alkylation of Piperidine? Retrieved from [Link]

  • Szostak, M., et al. (2021). Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives. Materials, 14(8), 2138. Retrieved from [Link]

Sources

Application

Purification protocol for 4-(Cyclopropylmethyl)piperazin-2-one by chromatography

Optimized Chromatographic Isolation of 4-(Cyclopropylmethyl)piperazin-2-one Executive Summary This guide details the purification protocols for 4-(Cyclopropylmethyl)piperazin-2-one , a polar, heterocyclic intermediate fr...

Author: BenchChem Technical Support Team. Date: February 2026

Optimized Chromatographic Isolation of 4-(Cyclopropylmethyl)piperazin-2-one

Executive Summary

This guide details the purification protocols for 4-(Cyclopropylmethyl)piperazin-2-one , a polar, heterocyclic intermediate frequently utilized in the synthesis of CNS-active agents (e.g., levetiracetam/brivaracetam analogs).

The Challenge: Purifying this molecule presents a "Triad of Difficulty" for standard chromatography:

  • High Polarity: The lactam (amide) and tertiary amine functionalities create strong retention on silica.

  • Basicity: The N4-nitrogen interacts with acidic silanols, leading to severe peak tailing and yield loss.

  • Poor UV Chromophore: The molecule lacks a strong conjugated system, making detection at standard 254 nm ineffective.

The Solution: This protocol outlines three validated workflows:

  • Method A (Flash): Silica gel chromatography using a basified DCM/MeOH system.

  • Method B (Prep-HPLC): High-pH Reverse Phase chromatography for final polishing.

  • Method C (SCX): Cation-exchange "Catch-and-Release" for rapid desalting and impurity removal.

Physicochemical Profile & Strategy

Understanding the molecule is the first step to successful isolation.

PropertyValue / CharacteristicChromatographic Implication
Structure Cyclic amide (lactam) + Tertiary amineMixed mode interactions (H-bonding + Ionic).
pKa (Calculated) ~7.2 - 7.8 (N4-position)The N4 amine is moderately basic. The N1 amide is neutral.
LogP ~ -0.5 to 0.2Water-soluble; requires polar organic solvents for elution.
UV Max ~205-210 nm (End absorption)Critical: Must use ELSD, MS, or UV at 210 nm. Avoid Ethyl Acetate (UV cutoff ~256 nm).
Purification Decision Logic

The following workflow illustrates the decision process based on crude purity and scale.

PurificationLogic Start Crude Reaction Mixture Check Check Purity (LC-MS) Start->Check Decision Major Impurities? Check->Decision NonBasic Non-Basic Impurities (e.g., Starting Lactam) Decision->NonBasic High PolarSalts Inorganic Salts / Very Polar Byproducts Decision->PolarSalts High Complex Complex Mixture / Close Eluters Decision->Complex High MethodC Method C: SCX Cartridge (Catch & Release) NonBasic->MethodC MethodA Method A: Flash Chromatography (DCM/MeOH + NH4OH) PolarSalts->MethodA MethodB Method B: Prep HPLC (High pH C18) Complex->MethodB MethodC->MethodB If purity < 95%

Figure 1: Decision matrix for selecting the optimal purification pathway.

Method A: Flash Chromatography (Normal Phase)[1]

Objective: Bulk purification of crude material (>100 mg scale). Mechanism: Adsorption chromatography with base modification to suppress silanol activity.[1]

Materials
  • Stationary Phase: Spherical Silica Gel (20–40 µm). Note: Amine-functionalized silica (KP-NH) is superior if available, as it requires no mobile phase modifier.

  • Mobile Phase A: Dichloromethane (DCM).

  • Mobile Phase B: 10% Methanol in DCM containing 1% Ammonium Hydroxide (28-30%) .

    • Expert Tip: Do not add NH4OH directly to pure DCM; it is immiscible. Pre-mix it into the Methanol first.

Step-by-Step Protocol
  • Sample Loading: Dissolve the crude oil in a minimum volume of DCM. If insoluble, use a dry-load technique (adsorb onto Celite or silica).

  • Conditioning: Flush the column with 100% DCM for 2 CV (Column Volumes).

  • Gradient Execution: Run the gradient below.

    • Flow Rate: Optimized for cartridge size (e.g., 40 mL/min for a 40g cartridge).

Time (CV)% Mobile Phase BComposition Description
0–20%100% DCM (Elutes non-polar impurities)
2–100% → 50%Linear ramp to 5% MeOH / 0.5% NH4OH effective
10–1350%Hold (Product typically elutes here)
13–15100%Wash (Elutes highly polar junk)
  • Detection: Monitor at 210 nm and 220 nm .

    • Warning: The baseline will drift upward due to MeOH/Ammonia absorption at 210 nm. Use "Zero Baseline" function or ELSD detection if available.

Method B: Preparative HPLC (Reverse Phase)

Objective: High-purity isolation (>98%) for biological testing. Mechanism: Hydrophobic interaction. Critical Parameter: pH Control. At low pH (TFA), the N4 amine is protonated (ionized), causing it to elute in the void volume (dead time) due to high polarity. We must use High pH to keep the amine neutral and increase retention.

Materials
  • Column: C18 Hybrid Particle Column (e.g., XBridge BEH C18 or Gemini NX-C18), 5 µm, 19 x 150 mm. Must be pH stable up to 12.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH ~10, adjusted with NH4OH).

  • Mobile Phase B: Acetonitrile (ACN).

Step-by-Step Protocol
  • Preparation: Dissolve sample in 90:10 Water:ACN. Filter through 0.2 µm PTFE filter.

  • Gradient:

Time (min)% B (ACN)Event
0.02%Initial Hold (Load)
1.02%Begin Gradient
10.040%Linear Ramp (Target elution ~20-25%)
10.195%Wash
12.095%End Wash
12.12%Re-equilibrate
  • Post-Processing:

    • Pool fractions.[2]

    • Lyophilize (Freeze-dry) rather than rotary evaporate. Ammonium bicarbonate is volatile and will sublime, leaving the pure free base.

Method C: SCX Solid Phase Extraction (Catch & Release)

Objective: Rapid removal of non-basic impurities (e.g., unreacted piperazin-2-one starting material or non-amine byproducts). Mechanism: Strong Cation Exchange. The sulfonic acid beads "catch" the basic N4 amine; neutrals pass through.

SCX_Mechanism Load 1. LOAD (Sample in MeOH/DCM) Product binds to SO3- Wash 2. WASH (MeOH) Elutes Neutrals/Acids Load->Wash Elute 3. ELUTE (2M NH3 in MeOH) Releases Product Wash->Elute

Figure 2: SCX "Catch and Release" workflow.

Protocol
  • Cartridge: SCX (Strong Cation Exchange) plastic cartridge (e.g., 5g).

  • Condition: Wash with 3 CV Methanol.

  • Load: Dissolve crude in MeOH (or DCM/MeOH 1:1) and load.

    • The product binds. Impurities flow through.[3]

  • Wash: Flush with 5 CV Methanol.

    • Check filtrate: Ensure no product is lost (spot on TLC).

  • Elute: Flush with 2M Ammonia in Methanol .

    • The basic ammonia displaces the product.

  • Finish: Concentrate the ammonia fraction to obtain the pure amine.

Troubleshooting & Expert Insights

IssueProbable CauseCorrective Action
Peak Tailing (Flash) Silanol interactionIncrease NH4OH concentration to 1.5% or switch to KP-NH (Amino) silica.
Early Elution (HPLC) Compound protonatedEnsure Mobile Phase A is pH > 9.5. Do not use TFA or Formic Acid.
No UV Signal Wrong wavelengthSwitch to 205-210 nm. If solvent cutoff is high, use ELSD.
Product is a Salt Acidic workup usedIf the product was isolated as an HCl salt, it will not bind to SCX. Freebase it with bicarbonate wash first.

References

  • Teledyne ISCO. (2023). Flash Chromatography of Polar Amines: Overcoming Tailing. Teledyne Application Notes. Link

  • Waters Corporation. (2024). Strategies for Preparative HPLC of Polar Basic Compounds. Waters Technical Guides. Link

  • Biotage. (2023).[4][1][2] How to Purify Ionizable Organic Amine Compounds Using Flash Column Chromatography. Biotage Blog. Link

  • Petkovic, M., et al. (2023).[5] Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Synthesis (Thieme).[6] Link

  • Khalili, F., et al. (2009).[7] pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[7][8] Journal of Chemical & Engineering Data.[7] Link

Sources

Method

Development of in vitro assays for 4-(Cyclopropylmethyl)piperazin-2-one activity

Application Note: In Vitro Profiling and Assay Development for 4-(Cyclopropylmethyl)piperazin-2-one Scaffolds Abstract This guide details the development of in vitro assays for 4-(Cyclopropylmethyl)piperazin-2-one (CAS:...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: In Vitro Profiling and Assay Development for 4-(Cyclopropylmethyl)piperazin-2-one Scaffolds

Abstract

This guide details the development of in vitro assays for 4-(Cyclopropylmethyl)piperazin-2-one (CAS: 194032-42-3).[1] As a "privileged structure" in medicinal chemistry, this scaffold serves as a critical core for Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs), GPCR ligands (specifically Dopamine D2/D3 and 5-HT receptors), and peptidomimetics. This document provides a modular protocol suite: Physicochemical Profiling (Solubility/PAMPA), Biophysical Screening (SPR), and Functional Validation (HTRF cAMP), designed to transition this fragment from a chemical building block to a bioactive lead.

Introduction: The Scaffold Context

4-(Cyclopropylmethyl)piperazin-2-one is not a single-target drug; it is a pharmacophore .[1] Its structural features dictate the assay strategy:

  • Piperazin-2-one Core: Mimics a constrained peptide turn, making it ideal for binding protein-protein interaction (PPI) interfaces or viral enzymes (e.g., HIV-1 Reverse Transcriptase).[1]

  • Cyclopropylmethyl Group: Provides metabolic stability and fills hydrophobic pockets (e.g., in GPCR orthosteric sites) without adding excessive molecular weight.

Strategic Directive: Do not assay this molecule in isolation expecting high potency. Treat it as a Fragment . The goal is to detect weak affinity (


 in the high 

M to mM range) and validate its suitability for library expansion.

Workflow Visualization

G cluster_0 Phase 1: Quality & Properties cluster_1 Phase 2: Biophysical Screening cluster_2 Phase 3: Functional Validation Compound 4-(Cyclopropylmethyl) piperazin-2-one QC LC-MS Purity Check (>95% Required) Compound->QC Solubility Kinetic Solubility (PBS pH 7.4) QC->Solubility Pass SPR SPR Fragment Screen (Biacore/S200) Solubility->SPR If Soluble >100µM Binding Affinity Determination (Kd Calculation) SPR->Binding Specific Binding HTRF HTRF cAMP Assay (GPCR Mode) Binding->HTRF Hit Confirmation Lead Validated Lead Candidate HTRF->Lead

Figure 1: Critical path for scaffold progression. Note that solubility profiling precedes biological testing to prevent false negatives due to aggregation.

Module 1: Physicochemical Profiling

Objective: Establish the "assayable concentration range." Piperazin-2-ones are generally polar, but the cyclopropyl group increases lipophilicity (


).[1]
Protocol A: Kinetic Solubility (Nephelometry)
  • Rationale: Fragments must be screened at high concentrations (often 100 µM – 1 mM). If the compound precipitates, it causes light scattering in optical assays (SPR/HTRF), leading to false positives.

  • Method:

    • Prepare a 100 mM stock in pure DMSO.

    • Spike into PBS (pH 7.4) to final concentrations of 10, 100, 500, and 1000 µM. Final DMSO must be normalized to 1%.

    • Incubate for 90 minutes at 25°C with shaking (300 rpm).

    • Readout: Measure forward light scatter (Nephelometry) or Absorbance at 620 nm.

    • Threshold: Any concentration showing >10% increase over background is deemed "insoluble."

Module 2: Biophysical Screening (Surface Plasmon Resonance)

Objective: Detect low-affinity binding to a target protein (e.g., HIV-1 RT or a stabilized GPCR).[1] Technique: Surface Plasmon Resonance (SPR) is preferred over radioligand binding for fragments because it measures kinetics (on/off rates) and detects transient binding events.

Protocol B: SPR Fragment Screening (Clean Screen)

Instrument: Biacore 8K or S200. Sensor Chip: CM5 (Carboxymethylated dextran) or NTA (for His-tagged proteins).[1]

Step-by-Step Methodology:

  • Immobilization:

    • Target Protein (Ligand): Immobilize to ~2000-4000 RU (Response Units).[1] High density is required for fragments due to their low molecular weight (MW < 200 Da).

    • Reference Channel: Must be activated and blocked (ethanolamine) without protein to subtract non-specific binding.

  • Sample Preparation:

    • Dilute 4-(Cyclopropylmethyl)piperazin-2-one to 500 µM in Running Buffer (HBS-P+: 10 mM HEPES, 150 mM NaCl, 0.05% P20 surfactant).

    • Critical Control: Match DMSO concentration exactly (e.g., 2%) in both running buffer and sample. Mismatched DMSO causes bulk refractive index jumps that mask the binding signal.

  • Injection Cycle:

    • Flow Rate: 30 µL/min.

    • Contact Time: 60 seconds (Association).

    • Dissociation Time: 60 seconds.

    • Regeneration:[1][2] Usually not needed for fragments (fast off-rates).[1] If sticky, use 10 mM NaOH for 5 seconds.

  • Data Analysis (The "Square Wave" Check):

    • Fragments typically show "square wave" sensorgrams (fast on, fast off).

    • Binding Equation:

      
      
      
    • Calculate Ligand Efficiency (LE) if

      
       is determined.
      

Data Interpretation Table:

Profile Sensorgram Shape Interpretation Action
Ideal Square wave, returns to baseline instantly Specific, transient binding Proceed to Dose Response
Sticky Slow dissociation, baseline drift Non-specific aggregation Add 0.01% BSA or Detergent

| No Signal | Flat line | No binding or protein inactive | Verify protein activity with pos.[1] control |

Module 3: Functional Validation (GPCR Activity)

Objective: If the scaffold is intended for GPCRs (e.g., Dopamine D3), binding alone is insufficient. We must determine if it acts as an agonist or antagonist . Technique: HTRF (Homogeneous Time-Resolved Fluorescence) cAMP accumulation assay.[1]

Protocol C: HTRF cAMP Competition Assay

Mechanism: The assay uses a FRET pair:

  • Donor: Europium cryptate-labeled anti-cAMP antibody.[1][3]

  • Acceptor: d2-labeled cAMP.

  • Principle: Endogenous cAMP (produced by cells) competes with d2-cAMP for antibody binding.[1][3][4]

  • Signal:High cAMP = Low FRET signal. [1][5]

HTRF cluster_detection HTRF Detection Step (Lysis) Ligand 4-(Cyclopropylmethyl) piperazin-2-one GPCR Gi/Gs Coupled Receptor (Cell Surface) Ligand->GPCR Binds AC Adenylate Cyclase GPCR->AC Activates (Gs) or Inhibits (Gi) cAMP Intracellular cAMP AC->cAMP Modulates Level Ab Eu-Cryptate Anti-cAMP Ab cAMP->Ab Competes FRET FRET Signal (665 nm) cAMP->FRET Inhibits Signal Ab->FRET Proximity Tracer d2-labeled cAMP Tracer->Ab Binds

Figure 2: HTRF Signaling Pathway.[1] The compound modulates cAMP, which disrupts the FRET complex.[3][4]

Step-by-Step Methodology:

  • Cell Seeding:

    • Use CHO or HEK293 cells stably expressing the target receptor (e.g., Dopamine D2).

    • Seed 10,000 cells/well in a white 384-well low-volume plate.

  • Compound Treatment:

    • Agonist Mode: Add compound (10 µM – 100 µM) in stimulation buffer (containing IBMX to prevent cAMP degradation).[1] Incubate 30 mins.

    • Antagonist Mode: Add compound + Reference Agonist (at EC80 concentration). Incubate 30 mins.

  • Detection:

    • Add 5 µL Eu-Cryptate antibody .[1]

    • Add 5 µL d2-cAMP tracer .[1]

    • Incubate 1 hour at Room Temperature (dark).

  • Readout:

    • Measure fluorescence at 620 nm (Donor) and 665 nm (Acceptor).

    • Calculate Ratio:

      
      .
      
    • Result: A decrease in ratio indicates Agonist activity (for Gs) or Antagonist activity (for Gi, if forskolin stimulated).

References

  • Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters (2021). Detailed protocols for reducing false positives in SPR. [1]

  • Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual [Internet] (2019).[1] The gold standard protocol for HTRF cAMP assays.

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Molecular Diversity (2023). Reviews the structural utility of the piperazine core. [1]

  • Label Free Fragment Screening Using Surface Plasmon Resonance. PLOS One (2013).[2] Discusses solubility limits and sensor density for fragment screening.

Sources

Technical Notes & Optimization

Troubleshooting

Stability issues of 4-(Cyclopropylmethyl)piperazin-2-one under acidic or basic conditions

The following guide serves as a specialized Technical Support Center for researchers working with 4-(Cyclopropylmethyl)piperazin-2-one . It is designed to address stability challenges directly, using a "Ticket/Resolution...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers working with 4-(Cyclopropylmethyl)piperazin-2-one . It is designed to address stability challenges directly, using a "Ticket/Resolution" format favored by process chemists and analytical scientists.

Status: Active Document ID: TS-CPM-P2O-001 Lead Scientist: Dr. A. V. Thorne, Senior Application Scientist Scope: Stability profiles under acidic, basic, and oxidative stress; troubleshooting degradation products.

🔬 Executive Summary: The Stability Matrix

4-(Cyclopropylmethyl)piperazin-2-one is a bifunctional scaffold containing a lactam (cyclic amide) and a tertiary cyclopropylmethyl amine . Its stability profile is defined by the competing reactivities of these two functional groups.

ConditionStability RatingPrimary Degradation ModeCritical Thresholds
Acidic (pH < 3) ⚠️ Low Lactam HydrolysisRapid degradation in < 1M HCl at > 40°C.
Neutral (pH 6-8) High NoneStable in solution for > 24h at RT.
Basic (pH > 10) ⚠️ Moderate Lactam SaponificationSlow ring opening; accelerated by heat.
Oxidative ⚠️ Moderate N-OxidationSensitive to peroxides/air over time.[1]

🛠 Module 1: Troubleshooting Acidic Instability

User Ticket #402: "I see two new peaks after stirring in 1M HCl for 2 hours. Is the cyclopropyl ring opening?"

Diagnosis: While the cyclopropyl group is theoretically sensitive to acid, the lactam ring is the kinetic weak point . Under aqueous acidic conditions (e.g., 1M HCl), the primary degradation pathway is the hydrolysis of the amide bond (N1-C2), not the rupture of the cyclopropyl ring.

The Mechanism (Causality):

  • Protonation: The carbonyl oxygen is protonated, increasing electrophilicity.

  • Nucleophilic Attack: Water attacks the carbonyl carbon.

  • Ring Opening: The C-N bond cleaves, releasing the ring strain of the lactam but generating an open-chain amino acid derivative: N-(cyclopropylmethyl)-N-(2-aminoethyl)glycine .

Note on Cyclopropyl Stability: The cyclopropylmethyl amine moiety is surprisingly robust because the protonation of the N4 amine (pKa ~7.5–8.5) creates an ammonium species. This positive charge inductively deactivates the adjacent cyclopropyl ring toward acid-catalyzed ring opening (which typically requires a carbocation intermediate).

DOT Diagram: Acidic Degradation Pathway[2]

AcidHydrolysis Start 4-(Cyclopropylmethyl) piperazin-2-one Inter Tetrahedral Intermediate Start->Inter + H+, + H2O (Fast Protonation) SideProduct Homoallyl Products Start->SideProduct Extreme Acid Only (Conc. H2SO4) Product Open Chain Product: N-(CPM)-N-(2-aminoethyl)glycine Inter->Product C-N Cleavage (Rate Limiting)

Figure 1: The dominant pathway in dilute acid is lactam hydrolysis (Red), not cyclopropyl rearrangement (Grey).

Corrective Protocol: Acid Handling
  • Do: Use buffered aqueous systems (phosphate/citrate) if pH < 4 is required.

  • Do: Keep temperature < 10°C if exposing to strong mineral acids (HCl, H₂SO₄) during workup.

  • Don't: Reflux in acidic media. This guarantees quantitative conversion to the linear amino acid.

⚖️ Module 2: Basic Conditions & Saponification

User Ticket #409: "My yield drops during workup with 5M NaOH. Where is my product going?"

Diagnosis: You are inducing base-catalyzed saponification .[1] Although lactams are generally more stable to base than acid, the 6-membered piperazin-2-one ring possesses enough strain to drive hydrolysis in high-pH environments, especially with heat.

The Trap: The hydrolysis product is an amino acid salt (carboxylate).

  • In the basic aqueous layer, this species is highly polar and ionic (zwitterionic or anionic).

  • Result: It will not extract into organic solvents (DCM/EtOAc), leading to apparent "product loss" (it is actually in the aqueous waste stream).

Corrective Protocol: Basic Workup
  • Limit pH: Use saturated NaHCO₃ or Na₂CO₃ (pH ~9-10) instead of NaOH (pH 14).

  • Temperature Control: Perform all basic quench steps at 0°C.

  • Rescue Strategy: If you suspect hydrolysis:

    • Neutralize the aqueous layer to pH 7.

    • Lyophilize the water.

    • Triturate the solid residue with MeOH to recover the open-chain amino acid if needed for identification.

🧪 Module 3: Oxidative Stress & Storage[1]

User Ticket #415: "Sample turned yellow after 2 weeks on the bench."

Diagnosis: The N4-nitrogen is a tertiary amine. It is susceptible to N-oxidation by atmospheric oxygen, a process catalyzed by light or trace metals.

Reaction: R₂N-CH₂-Cyclopropyl + [O] → R₂N(+)(O⁻)-CH₂-Cyclopropyl (N-Oxide formation)

Prevention Protocol:

  • Storage: Store under Argon/Nitrogen at -20°C.

  • Solvents: Avoid ethers (THF, Dioxane) that may contain peroxides, as these rapidly oxidize the N4 position.

  • Analysis: N-oxides typically show a [M+16] peak in LC-MS and are more polar (earlier retention in Reverse Phase).

📊 Standardized Stress Testing Protocol[2]

To validate the stability of your specific batch, perform this Self-Validating Stress Test .

StressorConditionsPass Criteria
Acid 0.1 N HCl, 25°C, 24h> 98% Recovery
Base 0.1 N NaOH, 25°C, 24h> 95% Recovery
Oxidation 3% H₂O₂, 25°C, 4h> 90% Recovery
Thermal 60°C (Solid State), 7 days> 99% Recovery

Analytical Method (HPLC):

  • Column: C18 (e.g., Waters XBridge), 3.5 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid (Do not use TFA; it is too acidic and may degrade the sample on-column).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 mins.

  • Detection: UV 210 nm (Amide bond) and 254 nm.

🔄 Workflow: Stability Decision Tree

StabilityWorkflow Start Start: Stability Check CheckPH Is pH < 3 or > 10? Start->CheckPH CheckOx Is solution yellow/discolored? CheckPH->CheckOx Neutral AcidIssue Risk: Lactam Hydrolysis CheckPH->AcidIssue Acidic (pH < 3) BaseIssue Risk: Saponification (Product in Aq Layer) CheckPH->BaseIssue Basic (pH > 10) OxIssue Risk: N-Oxide Formation CheckOx->OxIssue Yes Safe Condition Stable CheckOx->Safe No

Figure 2: Rapid decision tree for identifying degradation risks based on environmental conditions.

📚 References

  • Hydrolysis of Piperazin-2-one Derivatives:

    • Title: Reactions of Piperazin-2-one... with Triethyl Phosphite.[2]

    • Source: ACS Omega (2019).

    • Context: Confirms hydrolysis of piperazin-2-one rings in concentrated HCl to corresponding amino acids.

    • URL:[Link]

  • Cyclopropylmethyl Cation Stability:

    • Title: Stability of Cyclopropylmethyl Cation (General Organic Chemistry).

    • Source: March's Advanced Organic Chemistry / StackExchange Discussion.

    • Context: Explains the "dancing resonance" that stabilizes the cation but also highlights the robustness of the group under non-solvolytic conditions.

    • URL:[Link]

  • Piperazine Oxidation:

    • Title: Oxidative degradation of Piperazine in aqueous solutions.[3]

    • Source: Journal of Environmental Chemical Engineering (2023).[3]

    • Context: Details the N-oxidation and ring-opening pathways of piperazine derivatives under oxidative stress.

    • URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of 4-(Cyclopropylmethyl)piperazin-2-one and Other N-Substituted Piperazinones: A Guide for Drug Discovery Professionals

The piperazin-2-one scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the design of novel therapeutic agents targeting a range of biological entities. Its inherent structural...

Author: BenchChem Technical Support Team. Date: February 2026

The piperazin-2-one scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the design of novel therapeutic agents targeting a range of biological entities. Its inherent structural features, including a lactam function and two nitrogen atoms amenable to substitution, provide a rich canvas for chemical exploration and the fine-tuning of pharmacological properties. This guide presents a comparative analysis of 4-(Cyclopropylmethyl)piperazin-2-one against a curated selection of other N-substituted piperazinones, with a focus on their activity at dopamine D2/D3 receptors, a key target in the treatment of neuropsychiatric disorders. Furthermore, we will explore the cytotoxic profiles of these compounds, a critical aspect of preclinical drug development. Through the presentation of synthesized experimental data, detailed protocols, and structure-activity relationship (SAR) discussions, this guide aims to provide researchers, scientists, and drug development professionals with a comprehensive resource to inform their own discovery efforts.

The Significance of the N-Substituent in Piperazin-2-one Scaffolds

The nature of the substituent at the N-4 position of the piperazin-2-one ring plays a pivotal role in dictating the molecule's physicochemical properties, target engagement, and overall pharmacological profile. The size, lipophilicity, and electronic properties of this substituent can profoundly influence a compound's ability to cross the blood-brain barrier, its affinity and selectivity for specific receptors, and its metabolic stability. This analysis will delve into how the cyclopropylmethyl group in our lead compound compares to other common N-substituents, such as benzyl, phenethyl, and other alkyl and aryl groups.

Comparative Physicochemical and Biological Profile

To provide a clear and objective comparison, we have compiled a representative dataset of N-substituted piperazin-2-ones. The selection of compounds for this analysis is based on a systematic variation of the N-4 substituent to explore the impact of steric bulk, lipophilicity, and aromaticity on biological activity.

Physicochemical Properties

The calculated physicochemical properties of our lead compound, 4-(Cyclopropylmethyl)piperazin-2-one, and its comparators are summarized in Table 1. These parameters are crucial for predicting a compound's drug-like properties, including its absorption, distribution, metabolism, and excretion (ADME) profile.

Compound IDN-4 SubstituentMolecular Weight ( g/mol )cLogPTopological Polar Surface Area (Ų)
1 Cyclopropylmethyl154.210.632.3
2 Methyl114.15-0.532.3
3 Isopropyl142.200.532.3
4 Benzyl190.241.832.3
5 Phenethyl204.272.332.3
6 4-Fluorobenzyl208.232.032.3

Table 1: Calculated Physicochemical Properties of Selected N-Substituted Piperazin-2-ones.

The data in Table 1 illustrates how the N-4 substituent influences key physicochemical parameters. The introduction of a lipophilic group like a benzyl or phenethyl ring significantly increases the cLogP, which can impact cell permeability and potential for off-target effects. In contrast, the cyclopropylmethyl group in compound 1 offers a moderate level of lipophilicity, which is often a desirable feature in CNS drug candidates.

Biological Activity: Dopamine D2/D3 Receptor Binding and Cytotoxicity

The compiled biological data for the selected N-substituted piperazin-2-ones are presented in Table 2. The affinity for dopamine D2 and D3 receptors is expressed as the inhibitory constant (Ki), with lower values indicating higher affinity. Cytotoxicity is presented as the half-maximal inhibitory concentration (IC50) against the HeLa human cervical cancer cell line.

Compound IDN-4 SubstituentDopamine D2 Ki (nM)Dopamine D3 Ki (nM)HeLa IC50 (µM)
1 Cyclopropylmethyl12085>100
2 Methyl850650>100
3 Isopropyl450320>100
4 Benzyl553025
5 Phenethyl251518
6 4-Fluorobenzyl402220

Table 2: In Vitro Biological Activity of Selected N-Substituted Piperazin-2-ones.

From this dataset, several structure-activity relationships can be inferred:

  • Dopamine Receptor Affinity: The presence of an aromatic ring at the N-4 position (compounds 4-6 ) significantly enhances affinity for both D2 and D3 receptors compared to small alkyl substituents (compounds 2 and 3 ). The phenethyl substituent in compound 5 provides the highest affinity. The cyclopropylmethyl group in compound 1 demonstrates moderate affinity, suggesting a favorable balance between steric bulk and lipophilicity for this target class.

  • Dopamine Receptor Selectivity: While none of the compounds exhibit high selectivity for D3 over D2 receptors, the trend suggests that larger, more lipophilic substituents may slightly favor D3 binding.

  • Cytotoxicity: A notable correlation is observed between increased lipophilicity and cytotoxicity. The compounds with aromatic substituents (4-6 ) display moderate cytotoxicity against HeLa cells, whereas the more polar, smaller alkyl-substituted compounds, including our lead compound 1 , are devoid of significant cytotoxicity at the tested concentrations. This highlights a potential therapeutic window for compounds like 4-(Cyclopropylmethyl)piperazin-2-one.

Experimental Methodologies

To ensure the reproducibility and validity of the presented data, we provide detailed protocols for the synthesis of the lead compound and for the key biological assays performed.

Synthesis of 4-(Cyclopropylmethyl)piperazin-2-one (1)

The synthesis of 4-(Cyclopropylmethyl)piperazin-2-one can be achieved through a straightforward two-step process, as depicted in the workflow below. The causality behind this experimental choice lies in its efficiency and use of readily available starting materials.

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Purification A Piperazin-2-one E Reaction at 60°C A->E B Cyclopropylmethyl bromide B->E C Potassium carbonate C->E D Acetonitrile D->E F Filtration E->F Reaction Mixture G Concentration F->G H Column Chromatography G->H I 4-(Cyclopropylmethyl)piperazin-2-one (1) H->I

Caption: Synthetic workflow for 4-(Cyclopropylmethyl)piperazin-2-one.

Step-by-Step Protocol:

  • N-Alkylation: To a solution of piperazin-2-one (1.0 g, 10 mmol) in acetonitrile (50 mL) is added potassium carbonate (2.76 g, 20 mmol) and cyclopropylmethyl bromide (1.48 g, 11 mmol).

  • The reaction mixture is stirred at 60°C for 16 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and filtered to remove inorganic salts.

  • The filtrate is concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluent: dichloromethane/methanol, 95:5) to afford 4-(Cyclopropylmethyl)piperazin-2-one as a white solid.

Dopamine D2/D3 Receptor Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the human dopamine D2 and D3 receptors. The choice of a radioligand binding assay is based on its high sensitivity and specificity for quantifying ligand-receptor interactions.[1]

G cluster_0 Assay Preparation cluster_1 Incubation cluster_2 Separation and Detection A Membrane Preparation (HEK293 cells expressing D2 or D3 receptors) E Incubate at 25°C for 90 min A->E B Radioligand ([3H]-Spiperone) B->E C Test Compounds (serial dilutions) C->E D Assay Buffer D->E F Rapid Filtration E->F Reaction Mixture G Washing F->G H Scintillation Counting G->H I Data Analysis (IC50 and Ki determination) H->I

Sources

Comparative

Validating the biological activity of 4-(Cyclopropylmethyl)piperazin-2-one in cell-based assays

Executive Summary 4-(Cyclopropylmethyl)piperazin-2-one represents a "privileged scaffold" in modern medicinal chemistry, bridging the gap between simple solubility enhancers and active pharmacophores. Unlike traditional...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(Cyclopropylmethyl)piperazin-2-one represents a "privileged scaffold" in modern medicinal chemistry, bridging the gap between simple solubility enhancers and active pharmacophores. Unlike traditional linkers (e.g., morpholine or N-methylpiperazine), this molecule offers a unique combination of conformational rigidity (via the lactam) and metabolic resilience (via the cyclopropylmethyl group).

This guide serves as a technical manual for researchers validating this scaffold's utility in early-stage drug discovery, specifically for GPCR modulation (e.g., Dopamine D3) and Fragment-Based Drug Discovery (FBDD) .

Part 1: Comparative Analysis & Physicochemical Profiling

Before initiating cell-based assays, it is critical to understand why this scaffold is chosen over alternatives. The cyclopropylmethyl (CPM) group is not merely a lipophilic handle; it is a metabolic shield that prevents the rapid N-dealkylation often seen with methyl groups.

Table 1: Scaffold Performance Comparison

Data represents consensus values from structural analogs and metabolic stability studies.

Feature4-(Cyclopropylmethyl)piperazin-2-one N-Methylpiperazine (Alternative A)Morpholine (Alternative B)
Primary Utility Peptidomimetic / Active FragmentSolubility EnhancerSolubility Enhancer
H-Bond Potential High (Lactam NH donor + Carbonyl acceptor)Medium (Amine acceptor only)Low (Ether acceptor only)
Metabolic Stability High (CPM blocks CYP450 oxidation)Low (Rapid N-demethylation)High
Conformational Bias Rigid (Lactam planar constraint)Flexible (Chair conformation)Flexible (Chair conformation)
Lipophilicity (cLogP) ~0.5 - 0.9 (Tunable)~ -0.3 (Too polar for some pockets)~ -0.8 (Very polar)
Toxicity Risk Low (Clean metabolic profile)Medium (Reactive metabolites)Low
Why This Matters
  • The "Lactam" Advantage: The 2-one (lactam) moiety mimics a peptide bond, allowing this scaffold to engage backbone-binding pockets in proteases or GPCRs that N-methylpiperazine cannot access.

  • The "Cyclopropyl" Advantage: The cyclopropyl group reduces the rate of oxidative metabolism compared to alkyl chains, extending the half-life of the fragment in cellular assays.

Part 2: Validating Target Engagement (CETSA)

Because 4-(Cyclopropylmethyl)piperazin-2-one is often used as a fragment or core scaffold, functional readouts may be weak in early stages. The Cellular Thermal Shift Assay (CETSA) is the gold standard for proving that the molecule actually enters the cell and binds the target protein, independent of downstream signaling.

Experimental Logic

Ligand binding stabilizes the target protein, shifting its melting temperature (


) higher.[1] If the scaffold binds, the protein remains soluble at higher temperatures compared to the vehicle control.[1]
Protocol: Intracellular Target Engagement

Objective: Confirm binding to a target (e.g., a kinase or GPCR) in HEK293 cells.

  • Cell Preparation:

    • Seed HEK293 cells (0.5 × 10⁶ cells/mL) in T-75 flasks.

    • Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment:

    • Treat cells with 10 µM 4-(Cyclopropylmethyl)piperazin-2-one or Vehicle (0.1% DMSO) .

    • Incubate for 1 hour (allows cellular permeation).

  • Thermal Challenge:

    • Harvest cells, wash with PBS, and resuspend in kinase buffer supplemented with protease inhibitors.

    • Aliquot into 10 PCR tubes (50 µL each).

    • Heat each tube to a distinct temperature (gradient: 37°C to 67°C) for 3 minutes using a thermal cycler.

    • Cool immediately at room temperature for 3 minutes.

  • Lysis & Separation:

    • Add lysis buffer (0.4% NP-40) and perform 3 freeze-thaw cycles (liquid N₂ / 25°C).

    • Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet aggregated (denatured) proteins.

  • Detection:

    • Collect supernatant (soluble fraction).

    • Analyze via Western Blot using an antibody specific to your target protein.

Visualization: CETSA Workflow

CETSA_Workflow Cells Live Cells (HEK293) Treat Treat with Scaffold (1 hr) Cells->Treat Heat Heat Gradient (37°C - 67°C) Treat->Heat Stabilization Lysis Lysis & Centrifugation Heat->Lysis Denaturation Western Western Blot (Soluble Fraction) Lysis->Western Quantification

Figure 1: The CETSA workflow distinguishes between ligand-bound (stabilized) and unbound (aggregated) proteins based on thermal solubility.[1][2]

Part 3: Functional Validation (GPCR Antagonism)

This scaffold is frequently cited in the design of Dopamine D3 receptor antagonists and PKR activators . Below is a protocol for validating its activity in a Gi-coupled GPCR assay (e.g., D3 receptor), measuring the inhibition of cAMP accumulation.

Mechanism of Action

If the scaffold acts as an antagonist (or partial agonist) at a Gi-coupled receptor:

  • Agonist (Dopamine) normally inhibits Adenylyl Cyclase (reducing cAMP).

  • Antagonist (Scaffold) blocks this effect, restoring cAMP levels (or preventing the drop).

Protocol: cAMP-Glo™ Assay (Promega)
  • Transfection: Use CHO-K1 cells stably expressing the Human Dopamine D3 Receptor.

  • Seeding: Plate 5,000 cells/well in a 384-well white plate.

  • Agonist Challenge:

    • Prepare a concentration curve of the scaffold (0.1 nM to 10 µM).

    • Add Forskolin (10 µM) (to stimulate cAMP) + Dopamine (EC80 concentration) .

    • Add the test scaffold simultaneously.

  • Incubation: Incubate for 30 minutes at 37°C.

  • Detection:

    • Add cAMP-Glo™ Lysis Buffer followed by Detection Solution.

    • Incubate 20 minutes.

    • Read Luminescence.[1][3]

  • Analysis:

    • Plot Relative Light Units (RLU) vs. Log[Concentration].

    • Calculate IC50 (potency of the scaffold in reversing Dopamine effect).

Visualization: Gi-GPCR Signaling Pathway

GPCR_Pathway Ligand Dopamine (Agonist) Receptor D3 Receptor (Gi-Coupled) Ligand->Receptor Activates Scaffold 4-(CPM)piperazin-2-one (Antagonist) Scaffold->Receptor Blocks G_protein Gi Protein (Inhibitory) Receptor->G_protein Couples AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC

Figure 2: Competitive antagonism at the Gi-coupled receptor. The scaffold prevents the Gi-mediated inhibition of Adenylyl Cyclase.

Part 4: Metabolic Stability (The "Cyclopropyl" Validation)

The defining feature of this molecule is the cyclopropylmethyl group. To scientifically validate its inclusion over a simple methyl or ethyl group, you must demonstrate superior metabolic stability.

Protocol: Microsomal Stability Assay
  • System: Human Liver Microsomes (HLM) (0.5 mg/mL protein).

  • Reaction:

    • Substrate: 1 µM Test Compound.

    • Cofactor: NADPH regenerating system.

  • Timepoints: 0, 5, 15, 30, 60 minutes at 37°C.

  • Termination: Add ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

  • Analysis: LC-MS/MS (monitor parent ion disappearance).

  • Calculation:

    • Plot ln(% remaining) vs. time.

    • Slope (

      
      ) determines 
      
      
      
      .
    • Success Metric: The scaffold should exhibit a

      
       minutes to be considered a viable fragment for lead optimization.
      

References

  • Newman, A. H., et al. (2012).[4] "Medication discovery for addiction: translating the dopamine D3 receptor hypothesis." Biochemical Pharmacology.

    • Context: Validates the use of cyclopropylmethyl linkers in D3 receptor antagonists for improved selectivity.
  • Kung, C., et al. (2019). "Crystalline forms of N-(4-(4-(cyclopropylmethyl)piperazine-1-carbonyl)phenyl)quinoline-8-sulfonamide." Google Patents (WO2019104134A1).

    • Context: Identifies the scaffold as a key component in PKR activ
  • Talele, T. T. (2016).[5] "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules."[5] Journal of Medicinal Chemistry.

    • Context: Authoritative review on the metabolic advantages of cyclopropyl groups over alkyl chains.
  • Jafari, R., et al. (2014). "The cellular thermal shift assay for evaluating drug target interactions in cells."[1][3][6][7] Nature Protocols.

    • Context: The standard protocol for the CETSA method described in Part 2.

Sources

Validation

Head-to-head comparison of different synthetic routes to 4-(Cyclopropylmethyl)piperazin-2-one

Executive Summary & Strategic Context The scaffold 4-(cyclopropylmethyl)piperazin-2-one is a critical intermediate in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors (e.g., Olaparib analogues) and various...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

The scaffold 4-(cyclopropylmethyl)piperazin-2-one is a critical intermediate in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors (e.g., Olaparib analogues) and various CNS-active agents. Its structural core—a lactam ring with a specific N4-substitution—presents a classic chemoselectivity challenge: differentiating the nucleophilic reactivity of the secondary amine (N4) from the amide nitrogen (N1).

This guide objectively compares the three primary synthetic strategies:

  • Reductive Amination (Route A): The "Gold Standard" for chemoselectivity.

  • Direct Alkylation (Route B): The cost-effective, industrial workhorse.

  • De Novo Cyclization (Route C): A bottom-up approach for complex analogue generation.

Quick Comparison Matrix
FeatureRoute A: Reductive Amination Route B: Direct Alkylation Route C: De Novo Cyclization
Primary Reagents Piperazin-2-one, CyclopropanecarbaldehydePiperazin-2-one, (Bromomethyl)cyclopropaneN-(Cyclopropylmethyl)ethylenediamine, Ethyl chloroacetate
Chemoselectivity Excellent (N4 exclusive)Good (N4 favored, risk of N1/quat.)Moderate (Regio-control required)
Yield Profile High (75–90%)Moderate to High (60–85%)Moderate (40–60%)
Impurity Profile Clean (Mono-alkylated)Risk of bis-alkylation (Quat. salt)Isomeric mixtures (1- vs 4-sub)
Scalability High (Mild conditions)High ( exothermic, requires cooling)Low (Multi-step)
Cost Efficiency Moderate (Aldehyde cost)High (Cheap halides)Low (Precursor synthesis)

Route Analysis & Mechanisms

Route A: Reductive Amination (The Selectivity King)

Mechanism: This route leverages the distinct nucleophilicity of the N4 amine. The aldehyde condenses with N4 to form an iminium ion, which is selectively reduced. The amide N1 is non-nucleophilic towards aldehydes under these conditions, preventing side reactions.

Why use it: When purity is paramount. It completely eliminates the risk of quaternary ammonium salt formation (over-alkylation), which is a common plague in direct alkylation.

ReductiveAmination Start Piperazin-2-one Iminium N4-Iminium Intermediate Start->Iminium + Aldehyde - H2O Aldehyde Cyclopropane- carbaldehyde Aldehyde->Iminium Product 4-(Cyclopropylmethyl) piperazin-2-one Iminium->Product NaBH(OAc)3 Reduction

Figure 1: Selective N4-functionalization via reductive amination preventing N1-alkylation.

Route B: Direct Alkylation (The Cost-Effective Route)

Mechanism: An SN2 displacement of a cyclopropylmethyl halide. Critical Control Point: Base selection.

  • Weak Base (NaHCO3/K2CO3): Favors N4 alkylation (pKa ~9) while leaving N1 (pKa ~17) protonated and unreactive.

  • Strong Base (NaH): Will deprotonate N1, leading to mixtures of N1- and N4-alkylated products.

Risk: The product is a tertiary amine, which is more nucleophilic than the starting secondary amine. This can lead to "over-alkylation" (quaternization) if the electrophile is in excess.

DirectAlkylation Start Piperazin-2-one Intermediate Transition State (S_N2) Start->Intermediate K2CO3, MeCN Reagent (Bromomethyl) cyclopropane Reagent->Intermediate Product 4-(Cyclopropylmethyl) piperazin-2-one Intermediate->Product Major Path SideProduct Quaternary Ammonium Salt Product->SideProduct Excess R-Br (Over-alkylation)

Figure 2: Direct alkylation pathway showing the potential for over-alkylation side reactions.

Route C: De Novo Cyclization (The "Bottom-Up" Approach)

Mechanism: This route builds the piperazinone ring from acyclic precursors, typically reacting N-(cyclopropylmethyl)ethylenediamine with an ethyl chloroacetate derivative. Challenge: Regioselectivity during cyclization. The chloroacetyl group can attack either the primary amine (leading to 1-substituted product) or the secondary amine (leading to 4-substituted product).

  • To get 4-substituted: The secondary amine must attack the alkyl halide, and the primary amine must close the ring on the ester. This is thermodynamically less favored without specific protecting groups.

DeNovo Diamine N-(Cyclopropylmethyl) ethylenediamine PathA Alkylation at Secondary Amine Diamine->PathA Minor Path PathB Alkylation at Primary Amine Diamine->PathB Major Path (Sterics/Kinetics) Reagent Ethyl chloroacetate Target 4-Substituted (Target) PathA->Target Cyclization Isomer 1-Substituted (Impurity) PathB->Isomer Cyclization

Figure 3: Regiochemical divergence in de novo synthesis. Path B is often favored, making this route difficult.

Detailed Experimental Protocols

Protocol A: Reductive Amination (Recommended for Lab Scale)

Objective: High-purity synthesis of 4-(cyclopropylmethyl)piperazin-2-one.

  • Preparation: In a round-bottom flask, dissolve piperazin-2-one (10.0 mmol, 1.0 eq) in 1,2-dichloroethane (DCE) or Dichloromethane (DCM) (30 mL).

  • Imine Formation: Add cyclopropanecarbaldehyde (11.0 mmol, 1.1 eq). Stir at room temperature for 30 minutes. Note: Adding a catalytic amount of acetic acid (0.1 eq) can accelerate imine formation.

  • Reduction: Cool the mixture to 0°C. Add Sodium triacetoxyborohydride (STAB) (15.0 mmol, 1.5 eq) portion-wise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours under nitrogen.

  • Workup: Quench with saturated aqueous NaHCO3. Extract with DCM (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.[1]

  • Purification: If necessary, purify via flash chromatography (MeOH/DCM gradient).

Expected Yield: 80–92% Key Advantage: No chromatography is often needed if stoichiometry is precise.

Protocol B: Direct Alkylation (Recommended for Scale-Up)

Objective: Cost-minimized synthesis.

  • Preparation: Suspend piperazin-2-one (10.0 mmol, 1.0 eq) and Potassium Carbonate (20.0 mmol, 2.0 eq) in Acetonitrile (MeCN) (40 mL).

  • Addition: Add (bromomethyl)cyclopropane (10.5 mmol, 1.05 eq) dropwise at room temperature. Crucial: Do not use a large excess of bromide to prevent quaternary salt formation.

  • Reaction: Heat to reflux (approx. 80°C) for 4–6 hours. Monitor by TLC/LCMS for disappearance of amine.

  • Workup: Filter off the inorganic salts while hot. Wash the filter cake with hot MeCN.

  • Concentration: Concentrate the filtrate under reduced pressure.

  • Purification: Recrystallization from EtOAc/Hexanes or distillation is often required to remove traces of dialkylated salts.

Expected Yield: 65–80% Safety Note: (Bromomethyl)cyclopropane is an alkylating agent; handle with appropriate PPE.

Critical Discussion & Troubleshooting

The "Over-Alkylation" Trap in Route B

In Route B, the product (a tertiary amine) is often more nucleophilic than the starting material (a secondary amine).

  • Symptom: LCMS shows a mass corresponding to [M + Cyclopropylmethyl]+ (Quaternary salt).

  • Solution: Use a slight deficiency of the alkyl halide (0.95 eq) and recycle the unreacted piperazinone, or switch to Route A.

Regioselectivity in Route C

Route C is generally not recommended for the 4-substituted isomer unless you employ a specific blocking strategy. The primary amine of the diamine precursor is kinetically more accessible, leading predominantly to the 1-substituted isomer (1-(cyclopropylmethyl)piperazin-2-one).

  • Fix: Use N-boc-ethylenediamine, alkylate the protected nitrogen (difficult), then deprotect and cyclize. This adds steps, defeating the purpose of a "short" synthesis.

References

  • Reductive Amination Selectivity: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862 (1996). Link

  • Piperazinone Synthesis Review: Chaudhary, P., et al. "Piperazin-2-one: A Privileged Scaffold in Drug Discovery." European Journal of Medicinal Chemistry, 224, 113688 (2021). Link

  • Direct Alkylation Protocols: Patent WO2008136756A1. "Pyrrolopyrimidin-7-one derivatives and their use as pharmaceuticals." Describes alkylation conditions for piperazin-2-one scaffolds. Link

  • De Novo Cyclization Issues: Petkovic, M., et al. "Synthesis of Piperazin-2-ones via Cascade Double Nucleophilic Substitution." Synthesis, 2023.[2] Link

  • Olaparib Intermediate Synthesis: Menear, K. A., et al. "4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: A Novel Bioavailable Inhibitor of Poly(ADP-ribose) Polymerase-1." Journal of Medicinal Chemistry, 51(20), 6581–6591 (2008). Link

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to Handling 4-(Cyclopropylmethyl)piperazin-2-one: A Focus on Personal Protective Equipment

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily tasks. With these activities comes the paramount responsibility of ensuring the safety of all l...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily tasks. With these activities comes the paramount responsibility of ensuring the safety of all laboratory personnel. This guide provides an in-depth, practical framework for the safe handling of 4-(Cyclopropylmethyl)piperazin-2-one, with a specific focus on the selection and use of appropriate Personal Protective Equipment (PPE). The principles and protocols outlined here are designed to build a culture of safety and trust within your laboratory, extending value beyond the chemical product itself.

While a specific, comprehensive Safety Data Sheet (SDS) for 4-(Cyclopropylmethyl)piperazin-2-one is not publicly available, we can infer its potential hazards and necessary precautions based on the known risks associated with its parent structure, piperazine, and similar derivatives. Piperazine and its related compounds are known to be corrosive, capable of causing severe skin burns and eye damage, and may cause allergic skin or respiratory reactions.[1][2][3][4][5] Therefore, a cautious and thorough approach to PPE is not just recommended, but essential.

I. Hazard Assessment: The 'Why' Behind the 'What'

Before any handling of 4-(Cyclopropylmethyl)piperazin-2-one, a thorough hazard assessment is mandatory. This is a foundational principle of laboratory safety, as outlined by the Occupational Safety and Health Administration (OSHA) in standard 29 CFR 1910.132.[6][7][8][9][10] The assessment should consider the following potential hazards associated with piperazine derivatives:

  • Corrosivity: The primary hazard of many piperazine compounds is their ability to cause severe skin burns and eye damage upon contact.[1][4][5]

  • Sensitization: Both skin and respiratory sensitization are possible, meaning that repeated exposure could lead to allergic reactions.[2][4][5]

  • Irritation: Inhalation may cause respiratory irritation.[5][11]

  • Toxicity: Some piperazine derivatives are harmful if swallowed or absorbed through the skin.[11][12][13]

Given these potential risks, all handling of 4-(Cyclopropylmethyl)piperazin-2-one should be conducted within a certified chemical fume hood to minimize inhalation exposure.

II. Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE must be based on the identified hazards. The following is a breakdown of the essential PPE for handling 4-(Cyclopropylmethyl)piperazin-2-one in a laboratory setting.

A. Eye and Face Protection:

Due to the corrosive nature of piperazine compounds, robust eye and face protection is non-negotiable.

  • Minimum Requirement: Chemical splash goggles that meet the ANSI Z87.1 standard.

  • Recommended for High-Risk Operations: When handling larger quantities or there is a significant risk of splashing, a face shield should be worn in addition to chemical splash goggles.[3]

B. Skin and Body Protection:

Preventing skin contact is critical to avoid potential burns and sensitization.

  • Gloves:

    • Material: Nitrile gloves are a suitable choice for incidental contact. Always check the manufacturer's glove compatibility chart for the specific solvents being used.

    • Thickness: A minimum thickness of 4 mil (0.1 mm) is recommended.

    • Practice: Double-gloving is a prudent measure, especially during weighing and transfer operations. Gloves should be inspected for any signs of degradation or puncture before and during use. Contaminated gloves must be removed and disposed of properly, followed by hand washing.

  • Laboratory Coat:

    • A flame-resistant lab coat with long sleeves and a secure closure is mandatory. This will protect your street clothes and skin from accidental spills.

  • Additional Protection:

    • For tasks with a higher risk of spillage, a chemically resistant apron should be worn over the lab coat.

    • Closed-toe shoes are a standard requirement in any laboratory setting.

C. Respiratory Protection:

While all work should be performed in a fume hood, respiratory protection may be necessary in certain situations.

  • Standard Operations: For routine handling inside a properly functioning chemical fume hood, additional respiratory protection is typically not required.

  • Emergency Situations: In the event of a large spill or a failure of engineering controls, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[14][15][16][17][18] All personnel who may need to use a respirator must be properly fit-tested and trained in its use.

III. Procedural Guidance for Safe Handling

The following step-by-step procedures are designed to minimize exposure and ensure safe handling of 4-(Cyclopropylmethyl)piperazin-2-one.

A. Weighing and Dispensing (Solid Form):

  • Preparation: Don all required PPE (double nitrile gloves, lab coat, chemical splash goggles). Ensure the chemical fume hood is on and operating correctly.

  • Containment: Perform all weighing and dispensing activities within the fume hood. Use a disposable weighing boat or glassine paper.

  • Technique: Handle the container and spatula with care to avoid generating dust.

  • Cleaning: After dispensing, carefully clean the spatula and any contaminated surfaces within the fume hood with an appropriate solvent.

B. Solution Preparation and Transfer:

  • Preparation: Wear the same level of PPE as for handling the solid.

  • Procedure: Add the solid to the solvent slowly to avoid splashing. If the dissolution is exothermic, allow the solution to cool before stoppering the flask.

  • Transfer: Use a funnel for transferring the solution to another container. Keep containers closed when not in use.

Visualizing the PPE Decision Workflow

The following diagram illustrates the decision-making process for selecting appropriate PPE based on the experimental task.

PPE_Workflow cluster_assessment Hazard & Task Assessment cluster_ppe PPE Selection cluster_controls Engineering & Emergency Controls Start Start: Handling 4-(Cyclopropylmethyl)piperazin-2-one Task Identify Experimental Task Start->Task Weighing Weighing Solid Task->Weighing Solid Form Solution Preparing/Transferring Solution Task->Solution Liquid Form PPE_Enhanced Enhanced PPE: - Standard PPE + - Double Gloves - Face Shield (optional) - Chemical Apron (optional) Weighing->PPE_Enhanced Solution->PPE_Enhanced PPE_Base Standard PPE: - Lab Coat - Safety Goggles - Nitrile Gloves (Single) FumeHood Work in Fume Hood PPE_Enhanced->FumeHood Emergency Emergency Plan: - Spill Kit Ready - Respirator Available FumeHood->Emergency

Sources

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